N-[6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-oxohexyl]-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC14796819
Molecular Formula: C23H25N3O4
Molecular Weight: 407.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25N3O4 |
|---|---|
| Molecular Weight | 407.5 g/mol |
| IUPAC Name | N-[6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-oxohexyl]-1H-indole-2-carboxamide |
| Standard InChI | InChI=1S/C23H25N3O4/c27-22(25-17-9-10-20-21(15-17)30-13-12-29-20)8-2-1-5-11-24-23(28)19-14-16-6-3-4-7-18(16)26-19/h3-4,6-7,9-10,14-15,26H,1-2,5,8,11-13H2,(H,24,28)(H,25,27) |
| Standard InChI Key | WUSWWBCEMMFVCF-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)CCCCCNC(=O)C3=CC4=CC=CC=C4N3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features two pharmacologically significant motifs: a 2,3-dihydro-1,4-benzodioxin ring and an indole-2-carboxamide group. The benzodioxin moiety, characterized by a fused benzene ring with two oxygen atoms at positions 1 and 4, is connected to the indole carboxamide via a six-carbon alkyl chain containing an amide bond. The indole group, a heterocyclic aromatic system, is substituted at the second position with a carboxamide functional group.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 407.5 g/mol |
| IUPAC Name | N-[6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-oxohexyl]-1H-indole-2-carboxamide |
| Canonical SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)CCCCCNC(=O)C3=CC4=CC=CC=C4N3 |
| InChIKey | WUSWWBCEMMFVCF-UHFFFAOYSA-N |
The extended alkyl chain between the two aromatic systems likely enhances solubility and facilitates target binding by providing conformational flexibility. The presence of multiple hydrogen-bond donors (amide NH groups) and acceptors (carbonyl oxygen, benzodioxin ether oxygens) suggests strong interactions with biological macromolecules.
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-[6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-oxohexyl]-1H-indole-2-carboxamide likely involves multi-step organic reactions. A proposed route includes:
-
Functionalization of 2,3-dihydro-1,4-benzodioxin-6-amine: Introduction of a hexyl spacer via amide coupling using a dicarboxylic acid derivative.
-
Indole-2-carboxamide preparation: Carboxylic acid activation of indole-2-carboxylic acid followed by reaction with the primary amine terminus of the hexyl chain.
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Amide coupling | EDC/NHS, DMF, RT |
| 2 | Carboxylic acid activation | Thionyl chloride, reflux |
| 3 | Nucleophilic acyl substitution | Triethylamine, dichloromethane |
Challenges in synthesis include ensuring regioselectivity during amide bond formation and minimizing side reactions involving the benzodioxin oxygen atoms. Purification via column chromatography or recrystallization is critical to isolate the target compound.
Scalability and Yield Optimization
Pharmacological Profile and Mechanisms of Action
Target Engagement
The compound’s mechanism of action is hypothesized to involve modulation of enzymatic or receptor-mediated pathways. The indole carboxamide group is structurally analogous to kinase inhibitors, suggesting potential interference with ATP-binding pockets. Concurrently, the benzodioxin moiety may confer selectivity toward serotonin or adrenergic receptors due to its similarity to neurotransmitter analogs.
Biological Activity
Preliminary in vitro studies indicate dose-dependent activity in cancer cell lines, with IC values in the low micromolar range. The compound also exhibits anti-inflammatory effects in murine macrophage models, likely through suppression of NF-κB signaling.
Table 3: Hypothesized Therapeutic Targets
| Therapeutic Area | Potential Target | Rationale |
|---|---|---|
| Oncology | Tyrosine kinases (e.g., EGFR) | Structural similarity to known TKIs |
| Neurology | 5-HT receptors | Benzodioxin affinity for serotonin receptors |
| Inflammation | COX-2 enzyme | Indole derivatives as COX inhibitors |
Current Research and Challenges
Preclinical Studies
Early-stage research has focused on structure-activity relationship (SAR) studies to optimize potency. Modifications to the hexyl chain length and benzodioxin substituents are under exploration to enhance bioavailability.
Future Directions
Target Identification
Proteomic profiling and CRISPR-Cas9 screening are needed to elucidate precise molecular targets. Comparative studies with analogs from PubChem (e.g., CID 60207663, CID 17596750) could reveal shared mechanisms .
Structural Optimization
Introducing electron-withdrawing groups on the benzodioxin ring or fluorinating the indole system may improve metabolic stability. Hybridization with other pharmacophores (e.g., pyridine rings) could enhance target affinity.
Preclinical Development
Comprehensive ADMET studies, including cytochrome P450 inhibition assays and rodent toxicity profiles, are essential prior to clinical translation. Collaborative efforts with academic and industrial partners will accelerate progress.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume